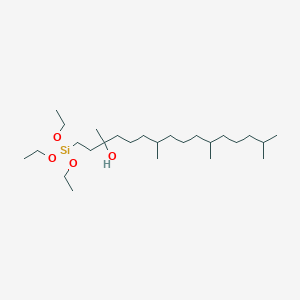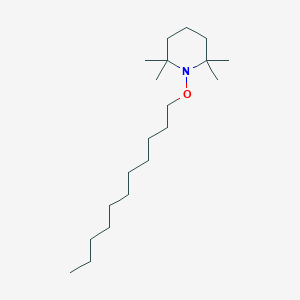![molecular formula C44H74O6 B14229359 1,1'-[Peroxybis(4,4-dimethylpentane-2,2-diyl)]bis{4-[2-(hexylperoxy)propan-2-yl]benzene} CAS No. 827341-42-4](/img/structure/B14229359.png)
1,1'-[Peroxybis(4,4-dimethylpentane-2,2-diyl)]bis{4-[2-(hexylperoxy)propan-2-yl]benzene}
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[Peroxybis(4,4-dimethylpentane-2,2-diyl)]bis{4-[2-(hexylperoxy)propan-2-yl]benzene} is a complex organic compound characterized by its unique structure, which includes multiple peroxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Peroxybis(4,4-dimethylpentane-2,2-diyl)]bis{4-[2-(hexylperoxy)propan-2-yl]benzene} typically involves the reaction of 4,4-dimethylpentane-2,2-diyl bisphenol with hexylperoxy propan-2-yl benzene under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as cesium carbonate, in an organic solvent like acetonitrile at room temperature .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[Peroxybis(4,4-dimethylpentane-2,2-diyl)]bis{4-[2-(hexylperoxy)propan-2-yl]benzene} undergoes various chemical reactions, including:
Oxidation: The peroxy groups can participate in oxidation reactions, potentially forming radicals.
Reduction: Reduction of the peroxy groups can lead to the formation of alcohols or ethers.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield radical intermediates, while reduction can produce alcohols or ethers. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Applications De Recherche Scientifique
1,1’-[Peroxybis(4,4-dimethylpentane-2,2-diyl)]bis{4-[2-(hexylperoxy)propan-2-yl]benzene} has several scientific research applications:
Chemistry: Used as a radical initiator in polymerization reactions and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of high-performance polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,1’-[Peroxybis(4,4-dimethylpentane-2,2-diyl)]bis{4-[2-(hexylperoxy)propan-2-yl]benzene} involves the generation of radicals through the cleavage of the peroxy bonds. These radicals can initiate polymerization reactions or participate in other radical-mediated processes. The molecular targets and pathways involved depend on the specific application, such as initiating polymerization or inducing oxidative stress in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4′-(((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(oxy))-bis(2,3,5,6-tetrafluoropyridine): Another compound with peroxy groups used in polymerization and materials science.
1,1′- (pyrazine-1,4-diyl)-bis (propan-2-one): A compound with similar structural features used in organic synthesis.
Uniqueness
1,1’-[Peroxybis(4,4-dimethylpentane-2,2-diyl)]bis{4-[2-(hexylperoxy)propan-2-yl]benzene} is unique due to its multiple peroxy groups, which make it highly reactive and suitable for radical-mediated processes. Its structure allows for diverse chemical modifications, making it a versatile compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
827341-42-4 |
|---|---|
Formule moléculaire |
C44H74O6 |
Poids moléculaire |
699.1 g/mol |
Nom IUPAC |
1-(2-hexylperoxypropan-2-yl)-4-[2-[2-[4-(2-hexylperoxypropan-2-yl)phenyl]-4,4-dimethylpentan-2-yl]peroxy-4,4-dimethylpentan-2-yl]benzene |
InChI |
InChI=1S/C44H74O6/c1-15-17-19-21-31-45-47-41(9,10)35-23-27-37(28-24-35)43(13,33-39(3,4)5)49-50-44(14,34-40(6,7)8)38-29-25-36(26-30-38)42(11,12)48-46-32-22-20-18-16-2/h23-30H,15-22,31-34H2,1-14H3 |
Clé InChI |
KGGYSVMXOCTQCV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOOC(C)(C)C1=CC=C(C=C1)C(C)(CC(C)(C)C)OOC(C)(CC(C)(C)C)C2=CC=C(C=C2)C(C)(C)OOCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-oxo-1lambda~5~-azabicyclo[2.2.1]heptane](/img/structure/B14229277.png)
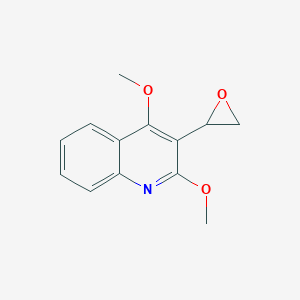
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(1-methyl-1H-pyrrol-2-yl)-](/img/structure/B14229294.png)
![2-Piperidinone, 1-[(4-methylphenyl)sulfonyl]-3-phenyl-](/img/structure/B14229296.png)
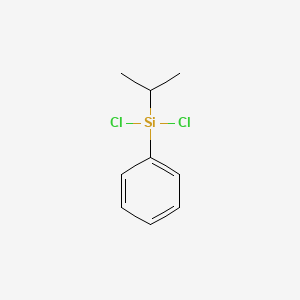
![Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2S,3R)-](/img/structure/B14229307.png)
![2-{3-[4-(Acridine-9-carbonyl)piperazin-1-YL]phenyl}-2-chloroethyl carbonate](/img/structure/B14229308.png)
![1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1,1-dimethylethyl)phenyl]thio]-](/img/structure/B14229313.png)
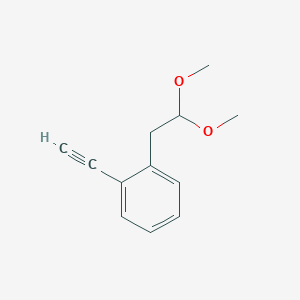
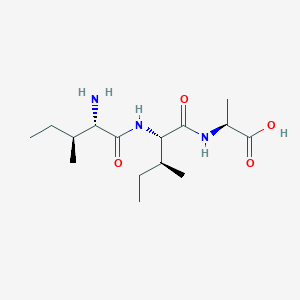

![N-[(3-Chloro-4-fluorophenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14229327.png)
